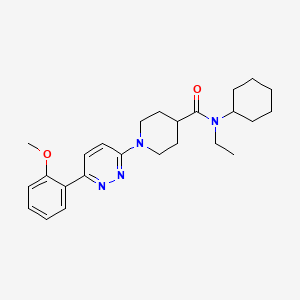

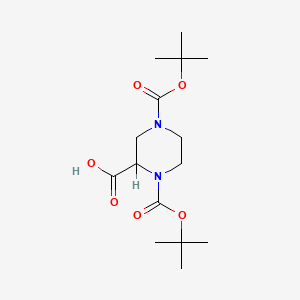

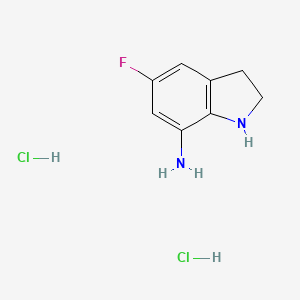

![molecular formula C20H20N4S B2651291 N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-79-6](/img/structure/B2651291.png)

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, also known as BPIP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPIP has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Properties

- Gold(III) complexes of 5-aryl-3-(pyridin-2-yl)-4,5-dihydropyrazole-1-carbothioamide derivatives have been synthesized and tested for cytotoxicity against HeLa and A549 cell lines. Some of these complexes showed higher cytotoxicity than cisplatin against the HeLa cell line, indicating potential as anticancer agents (Wang et al., 2011).

Catalytic Activity

- Aroylhydrazone species rich in N-donor sites, including the aroylhydrazone N'-(di(pyridin-2-yl)methylene)pyrazine-2-carbohydrazide (HL), have been synthesized and utilized to create Cu(II) compounds. These compounds were found to have significant catalytic performances towards the peroxidative oxidation of xylenes (Sutradhar et al., 2019).

Antitumor Activity

- Benzopyranylamine compounds, including derivatives of pyrrolidine, morpholine, and piperidine, have demonstrated significant in vitro activity against human breast, CNS, and colon cancer cell lines. Some of these compounds have been selected for in vivo testing due to their unusual structures and activities (Jurd, 1996).

Anticonvulsant Activity

- A series of 2-pyrazoline derivatives, including 5-(naphthalene-1-yl)-3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioic acid amide, have shown significant anticonvulsant activity in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests (Bhandari, Tripathi, & Saraf, 2013).

Synthesis of Heterocyclic Compounds

- Diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives have been prepared from propenone derivatives, showing potential for cytotoxic applications (Mansour et al., 2020).

Antimicrobial and Antifungal Activities

- The synthesis and characterization of a novel series of benzenesulfonylurea and thiourea derivatives of 2H-pyran and 2H-pyridine-2-ones revealed significant antibacterial, antimycobacterial, and antifungal activities (Faidallah, Khan, & Asiri, 2011).

Molecular Docking and Cytotoxicity Studies

- Copper(II)/nickel(II) complexes of N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide showed significant cytotoxic activity against lung cancer cell lines and less toxicity toward normal cell lines (Muralisankar et al., 2016).

Propiedades

IUPAC Name |

N-benzyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4S/c25-20(22-14-16-6-2-1-3-7-16)24-13-12-23-11-5-9-18(23)19(24)17-8-4-10-21-15-17/h1-11,15,19H,12-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAIBBLBNWRYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

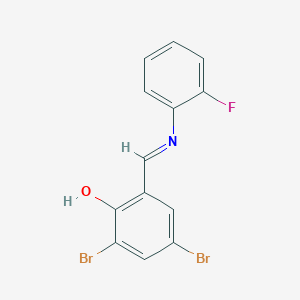

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)

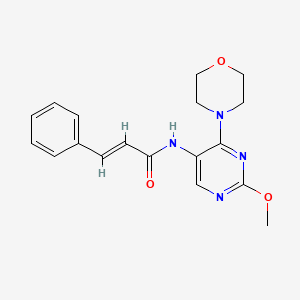

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/no-structure.png)

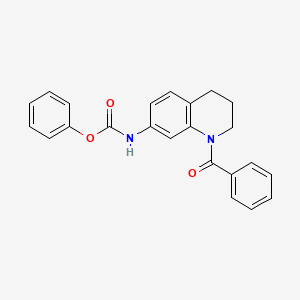

![(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2651222.png)

![(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2651225.png)